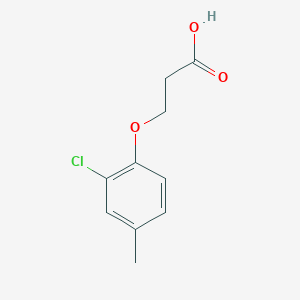

3-(2-Chloro-4-methylphenoxy)propanoic acid

Description

Properties

IUPAC Name |

3-(2-chloro-4-methylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-7-2-3-9(8(11)6-7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEOBKMCTUBBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenoxy)propanoic acid typically involves the following steps:

Chlorination of 4-methylphenol: The starting material, 4-methylphenol, undergoes chlorination to form 2-chloro-4-methylphenol.

Esterification: The chlorinated product is then esterified with propanoic acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chloro-4-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted phenoxypropanoic acids.

Scientific Research Applications

Chemistry: 3-(2-Chloro-4-methylphenoxy)propanoic acid is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is used to study the effects of chlorinated phenoxy acids on cellular processes. It helps in understanding the biochemical pathways and mechanisms involved .

Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its role in developing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. It is also employed in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. It primarily affects the cellular pathways by inhibiting or activating certain enzymes. The compound’s chlorinated phenoxy group plays a crucial role in its biological activity, influencing the binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties, influencing their physicochemical and biological behaviors:

Key Observations:

- Substituent Position : MCPP (4-Cl, 2-CH₃) exhibits herbicidal activity, whereas 3-(2-Cl-4-CH₃) derivatives are explored for antimicrobial applications, suggesting positional effects dictate target specificity .

- Bioactivity : Chlorine and hydroxyl combinations (e.g., 3,5-Cl, 4-OH) enhance antimicrobial potency, as seen in natural products .

Physicochemical Properties

- pKa and Solubility: this compound likely has a pKa ~3–4 (typical for carboxylic acids), similar to MCPP. Methoxy-substituted analogs (e.g., 2-(2-Cl-4-OCH₃)) may exhibit slightly lower pKa due to electron-withdrawing effects . Solubility in organic solvents (e.g., EtOAc, hexane) is moderate, as evidenced by Rf values .

Thermal Stability :

- MCPP has a melting point of 92–94°C , while 3-(3-Cl-4-OCH₃) derivatives may vary based on crystallinity and substituent interactions .

Biological Activity

3-(2-Chloro-4-methylphenoxy)propanoic acid, also known as MCPA, is an aromatic compound widely recognized for its herbicidal properties. This article delves into its biological activity, mechanisms of action, environmental effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11ClO3, with a molecular weight of approximately 214.65 g/mol. It appears as a colorless to brown crystalline powder. The compound features a propanoic acid backbone substituted with a 2-chloro-4-methylphenoxy group, which is critical for its biological activity.

This compound exerts its herbicidal effects by mimicking natural auxin, a plant hormone responsible for growth regulation. It binds to auxin receptors in susceptible plants, disrupting the normal auxin signaling pathway. This interference leads to uncontrolled cell division and abnormal growth patterns, ultimately resulting in the death of broadleaf weeds while being less harmful to grasses.

Table 1: Comparison of Herbicidal Compounds

| Compound Name | Structure Features | Unique Mechanism of Action |

|---|---|---|

| This compound (MCPA) | Aromatic structure with propanoic side chain | Mimics auxin, disrupting plant growth |

| 2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP) | Similar aromatic structure | Selective herbicide primarily for broadleaf weeds |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Lacks propanoic side chain | More commonly used in plant growth regulation |

Biological Activity and Toxicity

Research indicates that MCPA exhibits significant herbicidal activity against various broadleaf weeds. It is classified as harmful if swallowed and can cause skin irritation upon contact. Acute health effects from inhalation may include nausea and respiratory issues.

Case Study: Herbicide Efficacy

In agricultural settings, MCPA has been tested for its effectiveness against multiple weed species. A study demonstrated that MCPA application resulted in over 80% control of target weeds within two weeks post-application, highlighting its utility in crop management.

Environmental Impact

The environmental effects of this compound are under investigation due to its potential persistence in soil and water systems. Studies have shown that the compound's sorption characteristics correlate positively with soil organic carbon content, suggesting that soils rich in organic matter may retain MCPA more effectively .

Table 2: Environmental Persistence Factors

| Factor | Impact on MCPA Persistence |

|---|---|

| Soil Organic Carbon Content | Positive correlation with sorption rates |

| Humic and Fulvic Acid Content | Influences degradation rates |

| pH Levels | Affects solubility and mobility |

Research Findings on Interactions

Investigations into the interactions of MCPA with other biological systems have revealed that it may enhance or inhibit the effects of other herbicides depending on concentration and environmental conditions. Understanding these interactions is crucial for optimizing its use in agricultural practices.

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-chloro-4-methylphenoxy)propanoic acid, and what critical parameters influence yield?

The compound is typically synthesized via nucleophilic substitution, where 2-chloro-4-methylphenol reacts with a propanoic acid derivative (e.g., β-chloropropanoic acid) under basic conditions. Key parameters include:

- Catalyst selection : Use of NaH or K₂CO₃ to deprotonate the phenolic hydroxyl group .

- Solvent optimization : Polar aprotic solvents like DMF or acetone improve reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation . Post-synthesis, purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can researchers safely handle this compound in the laboratory?

Safety protocols include:

- PPE : Nitrile gloves, Tyvek® suits, and safety goggles to prevent skin/eye contact .

- Decontamination : Use HEPA-filtered vacuums or wet methods for spills; avoid dry sweeping .

- Exposure monitoring : Air sampling recommended due to potential dermal absorption and carcinogenic risk . Contaminated clothing must be laundered on-site to prevent secondary exposure .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm substituent positions (e.g., chloro and methyl groups on the aromatic ring) .

- HPLC-MS : Assess purity and detect byproducts (e.g., unreacted phenol or ester intermediates) .

- Melting point analysis : Compare with literature values (e.g., analogues like MCPP melt at 92–94°C) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what impact do they have on bioactivity?

The compound’s chiral center (if present) can be resolved using chiral auxiliaries or enzymatic methods. For example:

- Enantioselective synthesis : Use (R)- or (S)-configured starting materials to direct stereochemistry .

- Impact on activity : Stereoisomers may exhibit differential binding to biological targets (e.g., enzymes or receptors), as seen in structurally related herbicides . Chiral HPLC or circular dichroism (CD) spectroscopy is critical for characterizing enantiomeric excess .

Q. What strategies resolve contradictions in toxicity data for this compound?

Conflicting reports on carcinogenicity (e.g., vs. absence in other sources) require:

- Dose-response studies : Establish NOAEL (no-observed-adverse-effect level) using in vitro assays (e.g., Ames test for mutagenicity).

- Mechanistic studies : Evaluate metabolic pathways (e.g., cytochrome P450 interactions) to identify pro-carcinogenic metabolites .

- Cross-species validation : Compare rodent and human cell models to assess relevance .

Q. How can computational modeling optimize its application in drug discovery?

- Docking studies : Screen against target proteins (e.g., plant auxin receptors or bacterial enzymes) to predict binding affinity .

- QSAR models : Correlate substituent modifications (e.g., chloro vs. methoxy groups) with bioactivity .

- MD simulations : Assess stability of protein-ligand complexes under physiological conditions .

Methodological Considerations

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Process optimization : Use flow chemistry to control exothermic reactions and reduce dimerization .

- In-line monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of intermediate formation .

- Byproduct recycling : Convert unreacted phenol via acid-catalyzed esterification .

Q. How do environmental factors influence its stability in long-term storage?

- Degradation pathways : Hydrolysis of the ester linkage (if present) or photooxidation of the aromatic ring .

- Storage conditions : Store in amber glass at –20°C under inert gas (N₂ or Ar) to prevent moisture/light degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.